(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one
Description
Properties
Molecular Formula |
C16H9ClF3N3OS |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
(5Z)-2-[4-chloro-2-(trifluoromethyl)phenyl]imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9ClF3N3OS/c17-10-3-4-12(11(7-10)16(18,19)20)22-15-23-14(24)13(25-15)6-9-2-1-5-21-8-9/h1-8H,(H,22,23,24)/b13-6- |
InChI Key |
LGRJZMHRPQXXBQ-MLPAPPSSSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2 |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the pyridine and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring and phenyl group may be susceptible to oxidation under specific conditions.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives of this compound.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the phenyl ring.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives have significant anticancer properties. For instance, compounds with similar structures have been evaluated for their antiproliferative effects against various cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) cells. Studies have shown that modifications to the thiazole structure can lead to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Antimicrobial Properties
Thiazole derivatives are also explored for their antimicrobial activities. The presence of halogen substituents is known to influence the antibacterial efficacy of such compounds. In vitro studies have demonstrated that certain thiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Case Study 1: Anticancer Screening
In a study evaluating the anticancer potential of thiazole derivatives, several compounds were synthesized and tested against multiple cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly increased cytotoxicity, with some compounds demonstrating IC50 values in the low micromolar range against MCF-7 cells .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of thiazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antibacterial activity, suggesting that further exploration could lead to effective new treatments for resistant bacterial strains .
Mechanism of Action
The mechanism of action of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Structural and Electronic Effects
Analytical Data Comparison
Biological Activity
The compound (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Molecular Structure and Properties
The molecular formula of the compound is , indicating the presence of various functional groups that contribute to its biological activity. The thiazole ring is crucial for its interaction with biological targets, while the trifluoromethyl and chloro groups enhance its lipophilicity and electronic properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines. For instance, related thiazole compounds have demonstrated significant antiproliferative effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cells with IC50 values ranging from 2.57 µM to 7.26 µM .
- VEGFR-2 Inhibition : The compound may act as an inhibitor of VEGFR-2, a receptor involved in tumor angiogenesis. In related studies, thiazole derivatives exhibited IC50 values against VEGFR-2 comparable to established inhibitors like Sorafenib .
- Apoptosis Induction : The ability to induce apoptosis in cancer cells is another critical aspect of its biological activity. Compounds with similar structures have been shown to trigger apoptotic pathways, leading to cell death in malignant cells.
Synthesis
The synthesis of this compound involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Thiazole Ring : This typically involves the reaction of appropriate precursors under controlled conditions.
- Substitution Reactions : The introduction of various substituents at specific positions on the thiazole ring can enhance biological activity.
Case Studies and Research Findings
Recent research has highlighted the potential therapeutic applications of thiazole derivatives:
-
Anticancer Activity : A study synthesized several thiazole derivatives and evaluated their cytotoxicity against MCF-7 and HepG2 cells. Compound 4c was identified as particularly potent with IC50 values significantly lower than those of standard drugs .
Compound Cell Line IC50 (µM) 4c MCF-7 2.57 ± 0.16 4c HepG2 7.26 ± 0.44 Staurosporine MCF-7 6.77 ± 0.41 Staurosporine HepG2 8.40 ± 0.51 - Antimicrobial Properties : Other studies have reported that thiazole derivatives exhibit significant antimicrobial activity against various pathogens, suggesting a broader spectrum of therapeutic applications beyond oncology .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives indicate that modifications at specific positions can drastically alter their potency and selectivity towards different biological targets .
Q & A
Q. Table 1: Substituent Effects on Biological Activity
| Substituent Position | Group | Biological Activity (IC₅₀, µM) | Reference |
|---|---|---|---|
| C2 (Phenyl) | 4-Cl-CF₃ | EGFR inhibition: 8.2 ± 1.1 | |
| C5 (Pyridinyl) | 3-CH₂ | Anticancer (HeLa): 12.4 ± 2.3 | |
| C4 (Thiazole) | -OCH₃ | COX-2 inhibition: 15.6 ± 3.4 |
Q. Table 2: Synthesis Optimization Parameters
| Parameter | Low Yield Condition | High Yield Condition | Yield Improvement |
|---|---|---|---|
| Solvent | Ethanol | DMF | +17% |
| Temperature | 25°C | 60°C | +12% |
| Catalyst | None | Pd(PPh₃)₄ | +25% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
